molecular formula C15H13N3OS B189004 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 63279-75-4

4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B189004
CAS RN: 63279-75-4
M. Wt: 283.4 g/mol
InChI Key: WCQHVKHWSROSPQ-UHFFFAOYSA-N
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Description

The compound “4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a phenyl group, a 4-methoxyphenyl group, and a thiol group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the electron-donating methoxy group and the electron-withdrawing triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazole ring and the methoxy group could impact its solubility .

Scientific Research Applications

  • Cholinesterase Inhibition : It has been used in the synthesis of S-alkylated derivatives exhibiting excellent cholinesterase inhibitory potential, which could be relevant in the treatment of diseases like Alzheimer's (Arfan et al., 2018).

  • Antiproliferative Activity : Some derivatives of this compound have shown significant anti-proliferative activity, suggesting potential applications in cancer research (Wurfer & Badea, 2021).

  • Corrosion Inhibition : Derivatives of this compound have been investigated as inhibitors for mild steel corrosion in acidic solutions, indicating potential industrial applications (Yadav et al., 2013).

  • Anti-inflammatory Activity : Certain derivatives have exhibited anti-inflammatory properties, which could be relevant for pharmaceutical applications (Labanauskas et al., 2004).

  • Synthesis of Novel Derivatives : Research has been conducted on the synthesis of various novel derivatives of this compound, contributing to the field of organic chemistry and drug development (Sameluk & Kaplaushenko, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures .

Future Directions

The future research directions could involve studying its potential applications, optimizing its synthesis, and investigating its properties .

properties

IUPAC Name

4-(4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-19-13-9-7-12(8-10-13)18-14(16-17-15(18)20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQHVKHWSROSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356321
Record name 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

CAS RN

63279-75-4
Record name 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Citations

For This Compound
5
Citations
FG Wurfer, V Badea - Molbank, 2021 - mdpi.com
4-(4-Methoxyphenyl)-5-phenyl--4H-1,2,4-triazole-3-thiol (4) was alkylated to 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one (5) in alkaline conditions …
Number of citations: 3 www.mdpi.com
S Kumari, SK Gupta, L Tiwari - 2021 - pharmaerudition.org
Substituted benzotriazole derivatives are an important class of heterocyclic compounds. In recent years, the analogs and derivatives of heterocyclic compounds have attracted great …
Number of citations: 4 pharmaerudition.org
J Sharma, N Agarwal - Journal of Pharmaceutical Negative Results, 2022 - pnrjournal.com
Triazoles are the heterocyclic compounds having Nitrogen as heteroatoms with carbon. These are of 2 types on the basis of position of heteroatoms in five membered rings. Among …
Number of citations: 1 www.pnrjournal.com
J Ghanaat, MA Khalilzadeh, D Zareyee - Molecular diversity, 2021 - Springer
Synthesis of bioactive heterocyclic compounds having effective biological activity is an essential research area for wide-ranging applications. In this study, a conventional methodology …
Number of citations: 32 link.springer.com
J Ghanaata, MA Khalilzadeha, D Zareyeea - academia.edu
In this research, a green procedure and conventional methodology have been developed for the synthesis of a series of 3-mercapto-1, 2, 4-triazole derivatives (4a-f) in the presence of …
Number of citations: 0 www.academia.edu

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